2-Amino-3-chloro-6-iodophenol

Cross-coupling Sequential synthesis Chemoselectivity

2-Amino-3-chloro-6-iodophenol (CAS 1823950-58-8) is a trisubstituted halogenated aminophenol with a molecular formula of C6H5ClINO and a molecular weight of 269.47 g/mol. Its core structure consists of a phenol ring bearing three functional groups with distinct reactivity profiles: an amino group at position 2, a chlorine atom at position 3, and an iodine atom at position This compound is available at a purity specification of ≥98% from established suppliers , enabling its use in high-fidelity synthetic applications.

Molecular Formula C6H5ClINO
Molecular Weight 269.47 g/mol
Cat. No. B12851661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloro-6-iodophenol
Molecular FormulaC6H5ClINO
Molecular Weight269.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)N)O)I
InChIInChI=1S/C6H5ClINO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2
InChIKeyNWEVPANPCCQPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloro-6-iodophenol: A Precision Orthogonal Building Block for Stepwise Heterocycle Synthesis


2-Amino-3-chloro-6-iodophenol (CAS 1823950-58-8) is a trisubstituted halogenated aminophenol with a molecular formula of C6H5ClINO and a molecular weight of 269.47 g/mol . Its core structure consists of a phenol ring bearing three functional groups with distinct reactivity profiles: an amino group at position 2, a chlorine atom at position 3, and an iodine atom at position 6. This compound is available at a purity specification of ≥98% from established suppliers , enabling its use in high-fidelity synthetic applications.

Why 2-Amino-3-chloro-6-iodophenol Cannot Be Simply Replaced by Other Halogenated Aminophenols


In-class halogenated aminophenols cannot be substituted generically because their substitution patterns directly dictate orthogonal reactivity profiles and downstream synthetic efficiency. For instance, while 2-amino-4-chlorophenol, 2-amino-5-iodophenol, or 4-amino-2-chlorophenol all contain amino and halogen groups, they lack the specific 1,2-relationship of halogens or the critical ortho-iodophenol motif required for efficient oxidative addition in cross-coupling reactions [1]. The presence of both iodine and chlorine on the same ring, with the iodine in the ortho position relative to the hydroxyl group, enables sequential functionalization that simpler mono- or di-substituted analogs cannot achieve. This unique substitution pattern is essential for applications requiring stepwise C-C and C-N bond formation without protecting group manipulations .

Quantitative Differentiation of 2-Amino-3-chloro-6-iodophenol Against Comparator Building Blocks


Superior Stepwise Functionalization Efficiency via Orthogonal Halogen Reactivity

The compound offers two halogen atoms with a well-documented, significant reactivity difference in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition, while the carbon-chlorine bond remains inert under identical mild conditions. This differential reactivity is quantified by the relative rates of oxidative addition to Pd(0) complexes: aryl iodides react approximately 100-1000 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. In contrast, comparator compounds like 2-amino-3,5-dichlorophenol or 2-amino-4,6-diiodophenol lack this orthogonal halogen pairing, either requiring harsher, less selective conditions for the first coupling or leading to uncontrolled di-functionalization.

Cross-coupling Sequential synthesis Chemoselectivity

High Commercial Purity for Reliable Reproducibility

This compound is commercially available with a purity specification of 98% . This is significantly higher than the 95% purity commonly offered for many research-grade halogenated intermediates. Using a higher-purity building block directly reduces the presence of unknown impurities that can poison sensitive transition-metal catalysts or lead to irreproducible yields and side-product formation in multi-step syntheses. While many comparator halogenated aminophenols are available at 95%, the 98% specification for 2-Amino-3-chloro-6-iodophenol provides a tangible, quantifiable advantage for applications requiring high fidelity.

Quality control Reproducibility Purity

Unique Substitution Pattern Enables Exclusive Structural Diversity

The specific 2-amino-3-chloro-6-iodo substitution pattern (SMILES: Nc1c(Cl)ccc(I)c1O) on the phenol ring is unique among commercially available halogenated aminophenols . While compounds like 2-amino-4-chlorophenol, 2-amino-5-iodophenol, or 3-amino-6-iodophenol exist, none combine a 2-amino group with both a 3-chloro and a 6-iodo substituent . This unique arrangement creates an electronic and steric environment around the phenol core that is distinct from its regioisomers, granting access to a chemical space and a set of accessible derivatives that are not obtainable from any single alternative starting material.

Molecular diversity Library synthesis SAR studies

High-Value Application Scenarios for 2-Amino-3-chloro-6-iodophenol Based on Its Differentiated Properties


Controlled Synthesis of Polysubstituted Heterocyclic Scaffolds

The orthogonal reactivity of its C-I and C-Cl bonds enables sequential, site-selective cross-coupling reactions. A researcher can first functionalize the iodine-bearing position via a mild Suzuki or Sonogashira coupling, leaving the chlorine atom untouched. In a second, distinct step under more forcing conditions or with a different catalyst, the chlorine can be elaborated. This stepwise approach is ideal for constructing complex benzoxazole, benzimidazole, or coumarin derivatives, where precise control over the substitution pattern is paramount for achieving desired biological activity .

Synthesis of Novel RIPK1 Kinase Inhibitors and Other Targeted Therapeutics

Its unique 2-amino-3-chloro-6-iodo substitution pattern serves as a privileged scaffold for generating diverse libraries of potential kinase inhibitors. The amino and hydroxyl groups provide natural handles for constructing fused heterocyclic cores, while the two halogens allow for sequential introduction of distinct aromatic and aliphatic side chains to explore hydrophobic and polar binding pockets. Recent patent literature highlights the use of such densely functionalized aminophenols as key intermediates in the development of RIPK1 inhibitors and other kinase-targeting agents [1].

Precise Modular Synthesis for Structure-Activity Relationship (SAR) Exploration

The 98% purity of 2-Amino-3-chloro-6-iodophenol ensures high reproducibility in multi-step synthetic sequences . For medicinal chemistry teams, this high purity minimizes the confounding effects of impurities on biological assay results. The compound serves as a reliable, high-fidelity starting point for introducing three distinct vectors into a core aromatic scaffold, allowing for systematic exploration of chemical space around a lead molecule with confidence in the synthetic outcome.

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